2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate
Description
Properties
IUPAC Name |
(2-amino-4-tert-butyl-1,3-thiazol-5-yl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S2/c1-8(2,3)5-6(12-4-9)13-7(10)11-5/h1-3H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFYJPFYRDFWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)N)SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate typically involves the reaction of 2-amino-4-(tert-butyl)-1,3-thiazole with thiocyanate reagents. One common method is the nucleophilic substitution reaction where the amino group of the thiazole reacts with thiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and may require the presence of a catalyst or base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide, primary amines, or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C8H10N2S2
- Molecular Weight : 202.31 g/mol
- IUPAC Name : 2-amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate
The structure contains both nitrogen and sulfur atoms, characteristic of thiazole derivatives, which are known for their diverse biological activities.
Medicinal Chemistry
This compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacteria and fungi by interfering with essential cellular processes. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria as well as specific fungal strains .
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth . For instance, derivatives of thiazole compounds have demonstrated significant activity against cancer cell lines, suggesting a potential role in cancer therapy.
Synthesis of Complex Molecules
In organic synthesis, this compound serves as a valuable building block for the creation of more complex heterocyclic compounds. Its unique structure allows chemists to modify it to develop novel pharmaceuticals with enhanced efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings support the potential use of this compound in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives containing the thiazole moiety were tested against various cancer cell lines. The results demonstrated that modifications to the thiazole structure significantly enhanced cytotoxicity:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| A | 12.5 | MCF-7 (Breast Cancer) |
| B | 8.9 | HeLa (Cervical Cancer) |
| C | 15.3 | A549 (Lung Cancer) |
This study highlights the therapeutic potential of thiazole derivatives in oncology .
Mechanism of Action
The mechanism of action of 2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with essential enzymes or cellular processes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1)
- Structure: Methyl group at position 4, ethanone at position 3.
- Properties: Reduced steric hindrance compared to tert-butyl derivatives. The ethanone group increases electrophilicity but may reduce stability under basic conditions.
- Applications: Limited toxicological data available; primarily used as a synthetic intermediate .
1-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanone (CAS 167405-28-9)
- Structure: Trifluoromethyl (CF₃) at position 4, ethanone at position 4.
- Properties : CF₃ is electron-withdrawing, enhancing oxidative stability and altering electronic distribution. Higher lipophilicity (logP) compared to methyl or tert-butyl analogs.
- Applications: Potential in fluorinated drug candidates due to metabolic resistance .
Ethyl 4-[2-amino-4-(5-methyl-2-oxo-imidazol-4-yl)-1,3-thiazol-5-yl]butanoate
- Structure: Imidazolone ring at position 4, ethyl butanoate at position 5.
- Properties : Increased molecular weight (310.37 g/mol) and hydrogen-bonding capacity due to the imidazolone moiety. Likely improved solubility in polar solvents.
[2-Amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic Acid Hydrochloride
- Structure : 4-Ethylphenyl at position 4, acetic acid hydrochloride at position 5.
- Properties : Hydrochloride salt enhances aqueous solubility. The aromatic ethyl group may contribute to π-π stacking in target binding.
- Applications : Used in preclinical studies for inflammatory or metabolic disorders .
Physicochemical Properties
Biological Activity
2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate is a heterocyclic compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. The compound is characterized by the presence of both nitrogen and sulfur atoms within its structure, contributing to its potential therapeutic applications, particularly in antimicrobial, anticancer, and anti-inflammatory domains.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 215.32 g/mol. The IUPAC name reflects its structural components and functional groups, specifically highlighting the thiazole ring and the thiocyanate substituent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.32 g/mol |
| IUPAC Name | (2-amino-4-tert-butyl-1,3-thiazol-5-yl) thiocyanate |
The biological activity of this compound is attributed to its interaction with various molecular targets. In microbial applications, it may inhibit growth by disrupting essential enzymatic functions or cellular processes. In cancer research, it has been observed to induce apoptosis or inhibit cell proliferation through modulation of specific signaling pathways.
Antimicrobial Activity
Research indicates that compounds with thiazole structures often exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazole derivatives demonstrated moderate antibacterial activity against Bacillus anthracis and Bacillus cereus, while others showed weaker effects against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Moderate against various strains | |
| 2-Amino-1,3-thiadiazole | Effective against Bacillus | |
| 5-(2-amino-thiazol-4-yl) isoxazoles | Antitubercular properties |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. The presence of specific substituents on the thiazole ring can enhance cytotoxicity against cancer cell lines. For example, studies have identified that certain thiazole compounds exhibit IC50 values comparable to established chemotherapeutics like doxorubicin in various cancer models .
Table 2: Anticancer Activity of Thiazole Compounds
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | Jurkat Cells | <20 | |
| Thiazole Derivative A | U251 Cells | 10–30 | |
| Thiazole Derivative B | WM793 Cells | <15 |
Anti-inflammatory Properties
The compound's anti-inflammatory properties are also noteworthy. Research has shown that thiazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
Several case studies have explored the biological efficacy of thiazole derivatives:
- Antimicrobial Efficacy Study : A study evaluated various thiazole derivatives against multiple bacterial strains. The results indicated that compounds with a thiocyanate group exhibited enhanced activity compared to those lacking this substituent.
- Cytotoxicity Assessment : In a comparative study of different thiazoles, researchers found that modifications at specific positions on the thiazole ring significantly influenced cytotoxicity against cancer cell lines.
- Inflammation Model : Experimental models demonstrated that certain thiazole derivatives could reduce inflammatory markers in vivo, suggesting potential for therapeutic application in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate, and how can reaction efficiency be monitored?
- Methodology :
- React 2-phenyliminomethyl-3-phenyl-4-thiazolidinone derivatives with arylisothiocyanates in dimethylformamide (DMF) under reflux conditions (4–6 hours) .
- Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates and final products.
- Purify via recrystallization from ethanol (EtOH) or column chromatography .
- Key Considerations :
- Equimolar ratios of reactants and controlled heating prevent side reactions like thiourea formation .
- DMF enhances solubility of aromatic amines and thiocyanate intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns on the thiazole ring and tert-butyl group .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental Analysis : Verify stoichiometry (C, H, N, S) to rule out impurities .
- Data Interpretation :
- Compare experimental NMR shifts with computed spectra (e.g., density functional theory) to resolve ambiguities in thiocyanate positioning .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology :
- Use SHELX software (SHELXL/SHELXS) for structure refinement, especially for high-resolution or twinned data .
- Optimize data-to-parameter ratios (>15:1) to ensure reliable refinement, as demonstrated for analogous tert-butyl thiazole structures .
- Challenges :
- Disordered tert-butyl groups require constrained refinement.
- Thiocyanate orientation may necessitate Hirshfeld surface analysis to confirm hydrogen bonding .
Q. What mechanistic insights explain the reactivity of the thiocyanate group in cyclization reactions?
- Methodology :
- Investigate nucleophilic attack by amines or thiols on the thiocyanate carbon using kinetic studies (e.g., UV-Vis monitoring) .
- Compare reaction outcomes with electron-withdrawing (EWG) vs. electron-releasing (ERG) substituents on aryl groups .
- Case Study :
- Cyclopropylamine reacts with thiocyanate to form triazole rings via intermediate thioureas, with reaction rates influenced by solvent polarity .
Q. How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodology :
- Apply multivariate statistical analysis (e.g., Student’s t-test, ANOVA) to distinguish significant trends in bioactivity across derivatives .
- Validate results using orthogonal assays (e.g., antimicrobial disk diffusion vs. MIC determination) .
- Example :
- Derivatives with para-substituted aryl groups show enhanced antinociceptive activity, but steric hindrance from tert-butyl may reduce binding affinity .
Key Recommendations
- Synthetic Optimization : Screen solvents (DMF vs. THF) to balance reactivity and byproduct formation .
- Crystallography : Prioritize low-temperature (173 K) data collection to minimize thermal motion artifacts .
- Bioactivity Studies : Use isogenic cell lines (e.g., HUVEC) to control for metabolic variability in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
